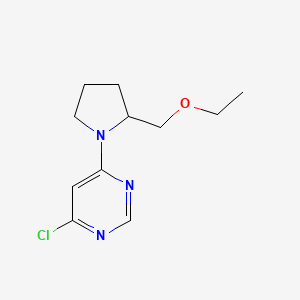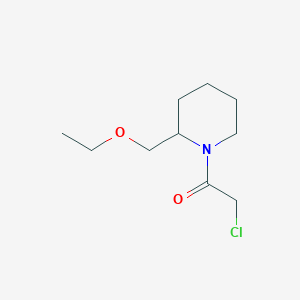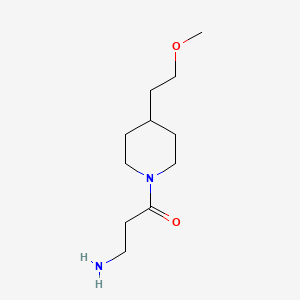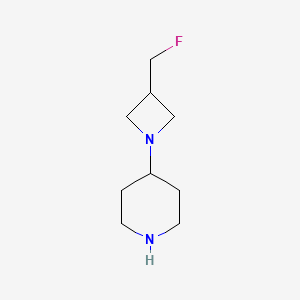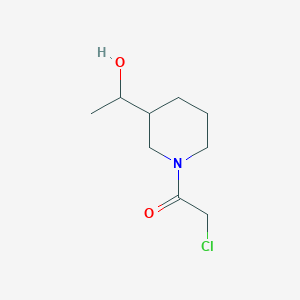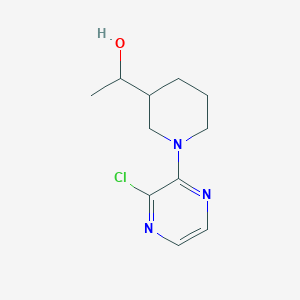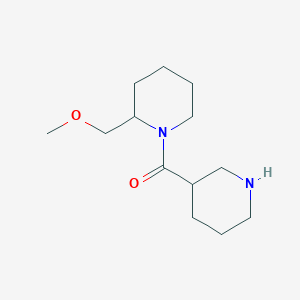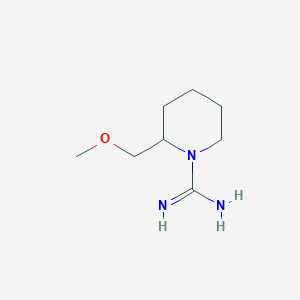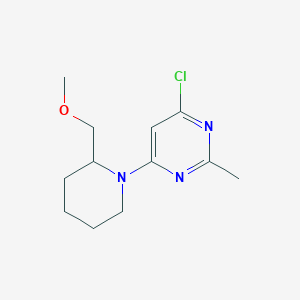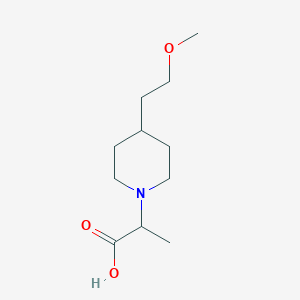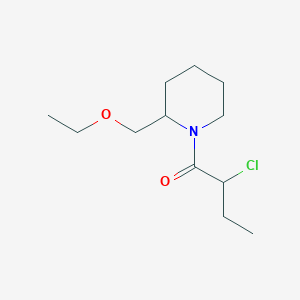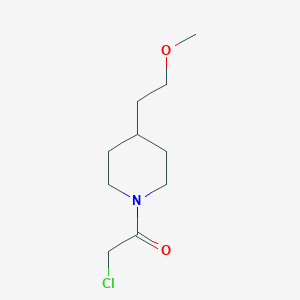
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
説明
“2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .科学的研究の応用
Synthesis and Pharmacological Properties :
- Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds similar to 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, have been studied for their methods of synthesis and pharmacological properties (Vardanyan, 2018).
Structural Characterization and Crystallography :
- Investigations into the structure of related compounds, such as nitropiperidinoimidazolderivate, provide insights into the chemical properties and potential applications of similar chloroalkyl piperidine derivatives (Gzella, Wrzeciono, & Pöppel, 1999).
Inhibitors of Blood Platelet Aggregation :
- Research has explored compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as inhibitors of ADP-induced aggregation of blood platelets, highlighting the potential medical applications of similar compounds (Grisar et al., 1976).
Antagonists for CCR5 Receptor as Anti-HIV-1 Agents :
- Studies have identified certain piperidine derivatives as potent CCR5 antagonists, useful in the treatment of HIV-1 (Finke et al., 2001).
Association with Antidiabetic Compounds :
- The molecular association between piperazine/2-hydroxypropyl-β-cyclodextrin and antidiabetic compounds has been explored, indicating the role of such chemical associations in enhancing solubility and therapeutic potential (Devine et al., 2020).
Metabolism and Detoxication Pathways :
- The metabolism and detoxication pathways of chloroprene, which is structurally related to the compound , have been studied, providing insights into its biochemical interactions and potential toxicity (Munter et al., 2003).
Antiinflammatory Activity :
- Research on compounds like 4-(6-methoxy-2-naphthyl)butan-2-one has demonstrated significant antiinflammatory activity, which may be relevant to similar chloroalkyl piperidine derivatives (Goudie et al., 1978).
Nanocrystalline Catalyst in Synthesis :
- The use of nanocrystalline ZnO as a catalyst in the synthesis of quinolin-2(1H)-ones involving piperidin-1-yl groups highlights the role of advanced materials in synthesizing complex organic compounds (Astaneh & Rufchahi, 2018).
Membrane Structure Studies :
- A steroidal spin label containing a piperidine-N-oxyl nitroxyls moiety has been synthesized for studying membrane dynamics, indicating the potential of piperidine derivatives in biophysical research (Katoch, Trivedia, & Phadke, 1999).
将来の方向性
The future directions for “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” and similar compounds likely involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, contributing to their broad range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity .
特性
IUPAC Name |
2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-9(5-7-13)8(2)14/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJCWGJJAAXNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



